6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate
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Overview
Description
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a heterocyclic compound with the molecular formula C8H5BrN2O2·H2O. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of a bromine atom at the 6-position and a carboxylic acid group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate typically involves the cyclization of 5-bromo-2-aminopyridine with ethyl bromopyruvate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile . The resulting product is then hydrolyzed to yield the carboxylic acid derivative.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are typical reducing agents.
Major Products
Substitution: Products include various substituted imidazo[1,2-a]pyridines.
Oxidation: N-oxides of the parent compound.
Reduction: Dehalogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticonvulsant, anti-inflammatory, and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid: Contains a fluorine atom at the 6-position.
6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid: Contains an iodine atom at the 6-position.
Uniqueness
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is unique due to the presence of the bromine atom, which can participate in various substitution and coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.H2O/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWNEJJRBRITCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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